molecular formula C24H18N4OS B11653309 N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11653309
M. Wt: 410.5 g/mol
InChI Key: JFOVZOHFIMVXNB-UHFFFAOYSA-N
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Description

N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine Derivatives: Known for their broad range of biological activities, including anticancer and antimicrobial properties.

    Thiazole Derivatives: Widely studied for their pharmacological activities, such as anti-inflammatory and antimicrobial effects.

Uniqueness

N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its combination of imidazo[1,2-A]pyridine and thiazole moieties, which may confer synergistic biological activities and enhanced binding affinity to molecular targets.

Properties

Molecular Formula

C24H18N4OS

Molecular Weight

410.5 g/mol

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C24H18N4OS/c1-16-22(30-24(25-16)17-8-3-2-4-9-17)23(29)26-19-11-7-10-18(14-19)20-15-28-13-6-5-12-21(28)27-20/h2-15H,1H3,(H,26,29)

InChI Key

JFOVZOHFIMVXNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CC=CC5=N4

Origin of Product

United States

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